2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide
説明
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 2-fluorophenyl group at position 7 and an N-(4-methoxybenzyl)acetamide side chain. The 2,4-dioxo moiety enhances hydrogen-bonding interactions with biological targets, while the 4-methoxybenzyl group may improve pharmacokinetic properties, such as solubility and blood-brain barrier penetration .
特性
IUPAC Name |
2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-31-14-8-6-13(7-9-14)10-24-18(28)12-27-21(29)20-19(26-22(27)30)16(11-25-20)15-4-2-3-5-17(15)23/h2-9,11,25H,10,12H2,1H3,(H,24,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFLUPCYZJOMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance:
- A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that our compound may also possess similar anticancer properties through modulation of signaling pathways involved in tumor growth and survival .
Antiviral Properties
The unique structure of this compound positions it as a candidate for antiviral drug development. Research indicates that similar pyrrolo[3,2-d]pyrimidine derivatives have shown efficacy against viral infections by interfering with viral replication processes:
- In vitro studies have shown that these compounds can inhibit RNA-dependent RNA polymerase activity, which is essential for the replication of RNA viruses . This could make our compound a potential candidate for treating viral infections.
Case Study 1: Anticancer Efficacy
A recent research project explored the effects of a related pyrrolo[3,2-d]pyrimidine derivative on human breast cancer cells. The findings revealed:
- Cell Viability Reduction : The compound reduced cell viability by up to 70% at concentrations of 10 µM.
- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound .
Case Study 2: Antiviral Activity
Another study investigated the antiviral effects of a structurally similar compound against influenza virus:
- Inhibition Rate : The compound exhibited an inhibition rate of 85% at a concentration of 5 µM.
- Target Interaction : Molecular docking studies suggested strong binding affinity to the viral polymerase complex .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of the target compound with related molecules from the evidence:
Key Research Findings and Analysis
Structural Differentiation and Pharmacological Implications
- Core Heterocycle: The target compound’s pyrrolo[3,2-d]pyrimidine core differs from pyrazolo (e.g., ) or triazolo (e.g., ) analogs.
- Substituent Effects :
- The 2-fluorophenyl group at position 7 may confer selectivity for fluorophobic enzyme pockets, as seen in fluorinated kinase inhibitors like those in .
- The 4-methoxybenzyl acetamide side chain likely improves metabolic stability compared to unsubstituted benzyl groups (e.g., ), though it may reduce solubility relative to hydrophilic substituents in .
- The absence of a sulfanyl group (cf. ) or benzothiazole moiety (cf. ) may limit its utility in redox-mediated pathways.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization of pyrrolopyrimidine cores and functionalization with fluorophenyl and 4-methoxybenzyl groups. Key steps include:
- Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMSO or acetonitrile) to stabilize intermediates .
- Purification via column chromatography to isolate high-purity product . Methodological optimization includes adjusting reaction times (12–24 hours) and using catalysts like Pd(OAc)₂ for cross-coupling reactions .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize assays aligned with structural analogs:
- Anticancer activity : Cell viability assays (MTT) against cancer cell lines (e.g., HCT-116, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the pyrrolopyrimidine core’s affinity for ATP-binding pockets .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?
- Systematic substitution : Compare analogs with varied substituents (e.g., 4-chloro vs. 4-methoxybenzyl groups) to identify pharmacophores .
- Functional group masking : Temporarily block reactive groups (e.g., acetamide) to isolate contributions of fluorophenyl or pyrrolopyrimidine moieties .
- Data normalization : Use Z-score analysis to account for assay variability in conflicting datasets .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) for enzymes/receptors .
- Molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase domains .
- Cryo-EM/X-ray co-crystallization for high-resolution target-compound interaction maps .
Q. How should researchers address discrepancies in pharmacokinetic (PK) data across studies?
- Meta-analysis : Pool data from multiple studies (e.g., logP, plasma stability) to identify outliers .
- In silico modeling : Use tools like GastroPlus to simulate absorption/distribution and reconcile in vitro-in vivo discrepancies .
- Species-specific adjustments : Account for metabolic differences (e.g., CYP450 isoforms in humans vs. rodents) .
Q. What computational strategies predict off-target effects or toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
